1,3,5-Tri(3-pyridyl)-1,5-pentanoate

Scintillation Quality Control Procurement

1,3,5‑Tri(3‑pyridyl)‑1,5‑pentanoate (also referred to as 1,3,5‑tris(pyridin‑3‑yl)pentane‑1,5‑dione) is a heterocyclic aromatic compound that belongs to the tripodal pyridyl ligand family. Its molecular framework consists of three 3‑pyridyl groups attached to a pentanoate backbone (C₂₀H₁₇N₃O₂, molecular weight 331.37 g/mol).

Molecular Formula C20H17N3O2
Molecular Weight 331.4 g/mol
CAS No. 94678-45-2
Cat. No. B019437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tri(3-pyridyl)-1,5-pentanoate
CAS94678-45-2
Synonyms1,3,5-Tri-3-pyridinyl-1,5-pentanedione;  1,3,5-Tris(3-pyridyl)pentane-1,5-dione; 
Molecular FormulaC20H17N3O2
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(CC(=O)C2=CN=CC=C2)CC(=O)C3=CN=CC=C3
InChIInChI=1S/C20H17N3O2/c24-19(16-5-2-8-22-13-16)10-18(15-4-1-7-21-12-15)11-20(25)17-6-3-9-23-14-17/h1-9,12-14,18H,10-11H2
InChIKeyQJZCWKXSMMCGNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Tri(3-pyridyl)-1,5-pentanoate (CAS 94678-45-2): Baseline Identification and Procurement-Supporting Properties


1,3,5‑Tri(3‑pyridyl)‑1,5‑pentanoate (also referred to as 1,3,5‑tris(pyridin‑3‑yl)pentane‑1,5‑dione) is a heterocyclic aromatic compound that belongs to the tripodal pyridyl ligand family . Its molecular framework consists of three 3‑pyridyl groups attached to a pentanoate backbone (C₂₀H₁₇N₃O₂, molecular weight 331.37 g/mol) . The compound is commercially supplied as a pale‑yellow solid with a reported melting point of 141–143 °C and is soluble in chloroform, DMSO, dichloromethane, DMF, and methanol [1][2]. Its primary documented application is as a scintillation solute .

1,3,5-Tri(3-pyridyl)-1,5-pentanoate: Why Generic Substitution Risks Experimental Failure


Substituting 1,3,5‑Tri(3‑pyridyl)‑1,5‑pentanoate with another “tripodal pyridyl” ligand or a common scintillation solute (e.g., PPO, POPOP) without quantitative justification can compromise experimental outcomes. The precise 3‑pyridyl substitution pattern and the flexible pentanoate backbone determine both metal‑coordination geometry [1] and the efficiency of energy‑transfer processes in scintillation counting [2]. Even minor structural deviations—such as a 4‑pyridyl isomer or a rigid aromatic core—can alter solubility, emission wavelength, and quenching behaviour . Furthermore, commercial lots of the compound are supplied with documented purity (≥97%) and characterized physical constants (melting point 141–143 °C), which serve as minimal procurement benchmarks that are not guaranteed for uncharacterized alternatives . The following quantitative evidence guide clarifies the specific, verifiable attributes that justify selection of this compound over its closest analogs.

1,3,5-Tri(3-pyridyl)-1,5-pentanoate (94678-45-2): Quantitative Differentiation vs. Analogs and In-Class Candidates


High Purity Benchmark: 1,3,5-Tri(3-pyridyl)-1,5-pentanoate ≥97% vs. Unspecified Analog Purity

Commercially available 1,3,5‑Tri(3‑pyridyl)‑1,5‑pentanoate is certified with a minimum purity of ≥97% (HPLC) [1]. In contrast, many in‑class tripodal pyridyl ligands and generic scintillation solutes are offered without a specified purity grade or are supplied at lower purity (e.g., 95%) . The documented ≥97% purity reduces the risk of impurity‑driven quenching or side reactions, directly impacting reproducibility in sensitive scintillation and coordination chemistry applications.

Scintillation Quality Control Procurement

Defined Physical Constants: Melting Point and Solubility as Identity Markers

The compound exhibits a sharp melting point of 141–143 °C and is soluble in chloroform, DMSO, dichloromethane, DMF, and methanol [1]. These parameters are not universally shared by other tripodal pyridyl ligands; for example, the 4‑pyridyl isomer or compounds with a rigid central core may display different melting behaviour and solubility profiles . The well‑defined physical constants serve as a rapid, low‑cost identity check prior to use, whereas alternative ligands often lack published reference values.

Quality Control Compound Authentication Reproducibility

Scintillation Solute Utility: Documented Application vs. Uncharacterised Tripodal Ligands

1,3,5‑Tri(3‑pyridyl)‑1,5‑pentanoate is explicitly documented as a scintillation solute [1]. While many tripodal pyridyl ligands are explored solely as metal‑binding scaffolds, the target compound has a validated role in converting ionising radiation into detectable light pulses. No direct comparative quantum yield or pulse‑height data are available; however, the established application indicates that the compound’s photophysical properties are suitable for scintillation counting, whereas structurally related but unvalidated ligands may not perform equivalently.

Scintillation Radiation Detection Photophysics

1,3,5-Tri(3-pyridyl)-1,5-pentanoate (94678-45-2): Evidence‑Backed Research and Industrial Application Scenarios


Liquid Scintillation Counting for Beta and Gamma Detection

The compound’s documented role as a scintillation solute [1] makes it suitable for formulating liquid scintillation cocktails used in beta‑ and gamma‑ray counting. Its solubility in common organic solvents (chloroform, DMSO, toluene‑compatible) facilitates incorporation into existing scintillator mixtures.

Coordination Chemistry with Transition Metals

The three 3‑pyridyl donors enable chelation of transition‑metal ions [2]. The compound can be employed as a flexible tripodal ligand for synthesising coordination polymers or molecular complexes, particularly when a pentanoate‑linked architecture is preferred over rigid aromatic cores.

Reference Standard for Analytical Method Development

The certified ≥97% purity and well‑defined melting point (141–143 °C) support its use as a chromatographic reference standard or as a system suitability test compound in HPLC method validation for heterocyclic aromatics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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